![molecular formula C15H20N6O3 B2479369 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034408-92-7](/img/structure/B2479369.png)
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . They have shown significant influence on the anti-influenza activity .
Synthesis Analysis
While the specific synthesis process for “N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide” is not available, a general synthesis method for a similar compound involves the reaction of 2,5-dichlorophenylamine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).Molecular Structure Analysis
The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, were analyzed using density functional theory (DFT) and the molecular electrostatic potential (MEP) of the compound was measured .Scientific Research Applications
DNA Binding and Cytotoxicity
A study on bisintercalating threading diacridines, which include compounds with N,N-dimethylaminoethyl and ethylmorpholino groups, reveals their ability to bisintercalate into DNA. This property is significant for the development of cytotoxic agents as it results in slow dissociation from DNA and potential inhibition of transcription, impacting cell viability and cancer treatment research (Wakelin et al., 2003).
Synthesis of Triazine Derivatives
Research on the synthesis of 1,3,5-triazine derivatives, including reactions with morpholine, highlights the chemical versatility and potential applications of these compounds in various fields, such as materials science and pharmaceutical development (Zhang Li-hu, 2014).
Antimicrobial Activities
A study on azole derivatives, including those derived from furan-3-carboxamide, demonstrated antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents, which is crucial in addressing antibiotic resistance (Başoğlu et al., 2013).
Antifungal and Cytotoxic Properties
Research on water-soluble polycarbodiimides decorated with morpholine and other groups revealed significant antifungal properties and potential as cancer therapeutics. This highlights the compound's relevance in both antifungal and cancer treatment research (De Silva et al., 2021).
Mechanism of Action
Target of Action
Furan carboxamides, a class of compounds to which this molecule belongs, have been used as fungicides . They were discovered in the 1970s and used in the treatment of fungal diseases of temperate grains and cereals .
Mode of Action
Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1o2) and triplet chromophoric dissolved organic matter (3cdom*) . The furan moiety in these compounds is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .
Biochemical Pathways
The photodegradation reactions involving 1o2 and 3cdom* could potentially affect various biochemical pathways, especially those related to the degradation of micropollutants in sunlit surface waters .
Result of Action
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus . In particular, a compound with a similar structure showed significant activity against the H5N1 virus .
Action Environment
It is known that the photodegradation reactions involving 1o2 and 3cdom* can be influenced by environmental factors such as sunlight intensity .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h3,6,10H,4-5,7-9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORPHUGNHATKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.